3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one
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Overview
Description
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one is an organic compound characterized by a cyclohexenone ring substituted with a methoxyphenylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one typically involves the reaction of 4-methoxybenzyl chloride with cyclohex-2-en-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one involves its interaction with specific molecular targets. The methoxyphenylmethylthio group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Indole Derivatives: Widely studied for their diverse biological and clinical applications.
Uniqueness
3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexenone ring with a methoxyphenylmethylthio group makes it a versatile compound for various applications.
Properties
CAS No. |
634195-95-2 |
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Molecular Formula |
C14H16O2S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O2S/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h5-9H,2-4,10H2,1H3 |
InChI Key |
AMKSBAZPMPCYLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=CC(=O)CCC2 |
Origin of Product |
United States |
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